Superior Potency Over First-Generation ICMT Inhibitors
ICMT-IN-32 (compound 70) exhibits 3.1-fold greater potency than the widely cited ICMT inhibitor cysmethynil [1]. In the same enzymatic assay system, ICMT-IN-32 achieves an IC50 of 0.777 µM compared to cysmethynil's IC50 of 2.4 µM [1]. Additionally, ICMT-IN-32 is 16-fold more potent than the adamantyl analog ICMT-IN-54 (IC50=12.4 µM) [1].
| Evidence Dimension | ICMT enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.777 µM |
| Comparator Or Baseline | Cysmethynil (IC50 = 2.4 µM); ICMT-IN-54 (IC50 = 12.4 µM) |
| Quantified Difference | 3.1-fold more potent than cysmethynil; 16-fold more potent than ICMT-IN-54 |
| Conditions | Recombinant ICMT in vitro enzymatic assay, [3H]-S-adenosylmethionine methyl transfer |
Why This Matters
Procurement of ICMT-IN-32 enables lower compound usage in cell-based assays and reduces the risk of off-target effects associated with higher concentrations of less potent inhibitors.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
